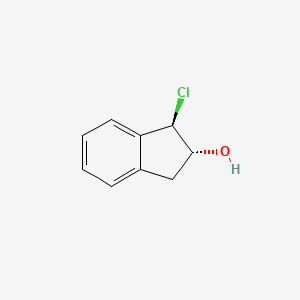
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of its atoms, making it a valuable molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The presence of the chlorine and hydroxyl groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol: The enantiomer of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol, with different stereochemistry.
1-chloro-2,3-dihydro-1H-inden-2-ol: A racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-bromo-2,3-dihydro-1H-inden-2-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for enantioselective synthesis and applications where chirality plays a critical role.
Propriétés
Numéro CAS |
61221-45-2 |
|---|---|
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9ClO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
Clé InChI |
OQRMSAKQNPJCDE-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C2=CC=CC=C21)Cl)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)





![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)



